Amylocaine hydrochloride

Beschreibung

Historical Trajectory of Amylocaine (B1215312) Hydrochloride Discovery and Scientific Impact

The journey to discover a safe and effective synthetic local anesthetic was born out of the necessity to find a reliable alternative to cocaine.

Pre-Amylocaine Anesthetic Research Landscape

The use of substances to induce local insensibility to pain has ancient roots, with early civilizations reportedly using materials like coca leaves. wikipedia.org The modern era of local anesthesia, however, began in 1884 with the introduction of cocaine for regional anesthesia. drugbank.comnih.govwoodlibrarymuseum.org While effective, the toxicity and addictive properties of cocaine quickly became apparent, creating a pressing need for a safer substitute. nih.govnih.gov This initiated a focused search for a less toxic and non-addictive alternative, setting the stage for the development of synthetic local anesthetics. wikipedia.orgdrugbank.com The period leading up to the 20th century was characterized by the use of various naturally occurring herbal products and early topical anesthetic formulations. historyofdentistryandmedicine.com

Pioneering Synthesis by Ernest Fourneau and Initial Characterization

In 1903, French chemist Ernest Fourneau, working at the Pasteur Institute, successfully synthesized amylocaine. wikipedia.orgpharmaffiliates.comdrugbank.com This achievement was the result of a deliberate effort to create a molecule with the anesthetic properties of cocaine but without its undesirable side effects. nih.gov Fourneau's work was influenced by his studies in German organic chemistry laboratories, where he gained expertise in the relationship between molecular structure and activity. nih.govwikipedia.org

The synthesis of amylocaine involved a multi-step process:

A Grignard reaction of chloroacetone (B47974) with magnesium ethyl bromide to produce 1-chloro-2-methyl-butan-2-ol. wikipedia.orgsmolecule.com

This was followed by a reaction with dimethylamine (B145610) to yield 1-(dimethylamino)-2-methylbutan-2-ol. wikipedia.orgsmolecule.com

Finally, esterification with benzoyl chloride produced amylocaine. wikipedia.orgsmolecule.com

The resulting compound was patented under the name Stovaine, a playful nod to the English translation of Fourneau's name ("fourneau" is French for "stove"). woodlibrarymuseum.orgwikipedia.orgwoodlibrarymuseum.org In English-speaking regions, it was marketed as Stovaine, while in France it was initially known as Forneaucaine. drugbank.comsmolecule.com

Initial characterization revealed amylocaine hydrochloride to be a water-soluble salt with the chemical formula C₁₄H₂₂ClNO₂ and a molecular weight of approximately 271.79 g/mol . pharmaffiliates.comsmolecule.com

| Step | Reactants | Product |

|---|---|---|

| 1 | Chloroacetone, Magnesium ethyl bromide | 1-chloro-2-methyl-butan-2-ol |

| 2 | 1-chloro-2-methyl-butan-2-ol, Dimethylamine | 1-(dimethylamino)-2-methylbutan-2-ol |

| 3 | 1-(dimethylamino)-2-methylbutan-2-ol, Benzoyl chloride | Amylocaine |

This compound as the First Synthetic Local Anesthetic: A Landmark in Medicinal Chemistry

The synthesis of this compound in 1903 is widely recognized as a landmark event in medicinal chemistry, as it was the world's first synthetic local anesthetic. wikipedia.orgpharmaffiliates.comdrugbank.com Its introduction provided a non-addictive alternative to cocaine, which was a significant advancement for surgical procedures, particularly spinal anesthesia. drugbank.comwoodlibrarymuseum.orgsmolecule.com

Amylocaine's mechanism of action involves blocking voltage-gated sodium channels in nerve cell membranes. smolecule.comnih.gov This action prevents the influx of sodium ions necessary for the generation and propagation of nerve impulses, resulting in a localized loss of sensation. smolecule.comnih.gov Unlike cocaine, which also has vasoconstrictive properties, amylocaine is a vasodilator. medscape.com The success of amylocaine validated the scientific strategy of simplifying the complex structure of a natural product to create a synthetic analogue with improved therapeutic properties. nih.govsmolecule.com

Subsequent Developments in Local Anesthesia and the Evolving Role of this compound in Research

The groundbreaking synthesis of amylocaine spurred further research into synthetic local anesthetics. smolecule.com Just a year later, in 1904, procaine (B135) (Novocaine) was synthesized by Alfred Einhorn. wikipedia.orghistoryofdentistryandmedicine.commedscape.com Procaine, an amino ester, offered a better safety profile and became the standard for local anesthesia for many years. historyofdentistryandmedicine.comebsco.com

The period between 1891 and 1930 saw the synthesis of numerous other amino ester local anesthetics, including tropocaine, benzocaine, and tetracaine. nih.gov The development of amino amide local anesthetics began in 1898 and led to the introduction of lidocaine (B1675312) in 1943, followed by bupivacaine (B1668057) in 1957 and prilocaine (B1678100) in 1959. wikipedia.orgnih.gov These newer agents offered improved efficacy, longer duration of action, and better safety profiles, which eventually led to amylocaine becoming largely obsolete in clinical practice by the 1940s and 1950s. drugbank.comwoodlibrarymuseum.orge-century.us

Despite its diminished clinical use, this compound remains a significant compound in the historical context of pharmaceutical research and development. It serves as a classic example in the study of structure-activity relationships and the evolution of drug design. smolecule.com

Contemporary Significance of this compound in Chemical and Biomedical Inquiry

In the present day, the primary significance of this compound lies in its historical importance as a foundational molecule in the development of local anesthetics. It is often cited in academic and research settings as a case study in the history of medicinal chemistry and drug discovery. smolecule.comncats.io While no longer a frontline anesthetic, it can still be used as a reference standard in the analysis and characterization of related compounds and their impurities. pharmaffiliates.com Its synthesis and mechanism of action continue to be relevant in the education of chemists and pharmacologists, illustrating fundamental principles of drug design and function.

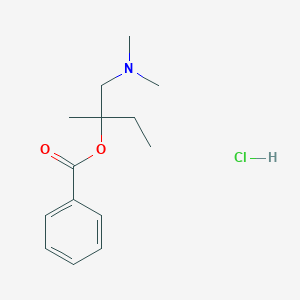

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

[1-(dimethylamino)-2-methylbutan-2-yl] benzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2.ClH/c1-5-14(2,11-15(3)4)17-13(16)12-9-7-6-8-10-12;/h6-10H,5,11H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCAXNWFCHTZUMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(CN(C)C)OC(=O)C1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

644-26-8 (Parent) | |

| Record name | Amylocaine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1045320 | |

| Record name | Amylocaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

532-59-2 | |

| Record name | Amyleine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=532-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amylocaine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amylocaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-benzoyloxy-2-methylbutyl)dimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.766 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMYLOCAINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/224EF0K14Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Pharmacology of Amylocaine Hydrochloride

Mechanisms of Action at the Neurophysiological Level

The neurophysiological effects of amylocaine (B1215312) hydrochloride are centered on its ability to disrupt the normal flow of ions across the neuronal membrane, thereby preventing the electrical signaling necessary for nerve function. nih.govwikipedia.org

Interaction with Voltage-Gated Sodium Channels

Amylocaine hydrochloride, like other local anesthetics, directly binds to voltage-gated sodium channels in the membranes of nerve cells. drugbank.comnih.govsmolecule.com These channels are transmembrane proteins that open and close in response to changes in the electrical potential across the membrane, allowing sodium ions to flow into the cell. wikipedia.org The influx of sodium ions is a critical step in the depolarization phase of an action potential. nih.govwikipedia.org Amylocaine is thought to access its binding site from the cytoplasmic side of the sodium channel, suggesting it must first cross the cell membrane. wikipedia.orgnih.gov The affinity of amylocaine for these channels is state-dependent, meaning it binds more readily to channels that are in an activated or inactivated state compared to those in a resting state. wikipedia.orgnih.gov This characteristic makes its blocking effect more pronounced in rapidly firing neurons, which are often involved in transmitting pain signals. wikipedia.org

Inhibition of Sodium Ion Transmembrane Flux

By binding to the voltage-gated sodium channels, this compound effectively blocks the channel's pore. drugbank.comnih.gov This physical obstruction prevents or significantly reduces the influx of sodium ions into the neuron. nih.govwikipedia.org The inhibition of this sodium ion transmembrane flux is the core molecular action that underlies the anesthetic properties of amylocaine. nih.govwikipedia.org Without the rapid influx of sodium, the neuronal membrane cannot reach the threshold potential required to initiate an action potential. wikipedia.org

Modulation of Neuronal Membrane Excitability

The excitability of a neuron is its ability to generate an action potential in response to a stimulus. nih.gov By inhibiting the function of voltage-gated sodium channels, this compound directly reduces neuronal membrane excitability. wikipedia.orgresearchgate.net As the concentration of the anesthetic increases, the threshold for electrical excitability of the nerve membrane gradually rises. google.com This means that a stronger stimulus is required to depolarize the membrane to the point of firing an action potential. google.com

Disruption of Action Potential Propagation and Nerve Impulse Conduction

An action potential is a self-propagating electrical wave that travels along the axon of a neuron. google.com The propagation of this wave depends on the sequential opening of voltage-gated sodium channels along the axon. wikipedia.org By blocking these channels, this compound disrupts the propagation of the action potential. drugbank.comnih.govwikipedia.org As the anesthetic effect develops, the rate of rise of the action potential decreases, and the speed of impulse conduction slows. google.com Ultimately, the conduction of the nerve impulse fails, resulting in a localized and reversible cessation of sensory information transmission. drugbank.comnih.govgoogle.com

Broader Pharmacodynamic Considerations

Beyond its direct action on sodium channels, this compound exhibits broader effects on excitable tissues. nih.govwikipedia.org

Neuronal Signal Conduction Blockade and Sensory Attenuation

The principal mechanism of action for this compound, like all local anesthetics, is the blockade of nerve impulse conduction. smolecule.com It functions as a membrane-stabilizing agent, reversibly decreasing the excitability of neuronal membranes. drugbank.comnih.gov The primary molecular target for this action is the voltage-gated sodium channel, which is critical for the propagation of action potentials along nerve fibers. nih.govnih.gov

Amylocaine binds to a receptor site located on the inner, cytoplasmic portion of the voltage-gated sodium channel. wikipedia.orgnih.gov This binding inhibits the influx of sodium ions into the neuron, a crucial step for generating an action potential. drugbank.comnih.gov When a nerve is stimulated, a rapid influx of sodium ions causes the nerve membrane to depolarize. By blocking these channels, amylocaine prevents the membrane from reaching the threshold potential required for depolarization. wikipedia.org Consequently, the action potential fails to generate and propagate along the nerve fiber. nih.gov This interruption of signal transmission effectively blocks the communication of sensory information, such as pain, from the peripheral nerves to the central nervous system, resulting in sensory attenuation and local anesthesia. drugbank.com

Table 1: Mechanism of Neuronal Conduction Blockade

| Step | Process | Effect of this compound |

|---|---|---|

| 1. Resting State | Neuron is polarized; voltage-gated Na+ channels are closed. | No significant binding. |

| 2. Stimulation | Nerve receives a stimulus, leading to the opening of Na+ channels. | Binds to the open or inactivated Na+ channels. |

| 3. Ion Influx | Na+ ions flow into the neuron, causing depolarization. | Blocks the channel pore, inhibiting Na+ influx. nih.gov |

| 4. Action Potential | Depolarization reaches a threshold, firing an action potential. | Depolarization is insufficient; action potential is not generated. wikipedia.org |

| 5. Signal Propagation | The action potential travels along the nerve fiber. | Conduction of the nerve impulse is halted. drugbank.com |

Differential Effects on Neuronal Depolarization and Repolarization Dynamics

This compound does not simply block nerve conduction but also alters the dynamics of neuronal firing by affecting both depolarization and repolarization. drugbank.comnih.gov Its interaction with sodium channels is state-dependent, meaning the drug has a higher affinity for channels that are in the activated (open) or inactivated states than for channels in the resting state. wikipedia.orgnih.gov This results in a more pronounced effect on neurons that are firing rapidly, a characteristic of nerves transmitting pain signals.

By binding to and stabilizing the inactivated state of the sodium channel, amylocaine prolongs the neuron's refractory period. nih.gov This makes it more difficult for the neuron to return to its resting state and fire a subsequent action potential, thereby decreasing the rate of both depolarization and repolarization. wikipedia.orgdrugbank.com

Furthermore, the effects of anesthetics are not uniform across all neuron types. biorxiv.org Research on other anesthetic agents has demonstrated differential effects based on the intrinsic properties of neurons, such as their firing rate and degree of synchronization with surrounding neuronal populations. biorxiv.orgnih.gov Anesthetics can suppress the early and late phases of a neuron's response to a stimulus to different extents. biorxiv.orgnih.gov For instance, the initial, high-frequency burst of firing might be attenuated, while the later, sustained firing is suppressed more profoundly. nih.gov This suggests that amylocaine likely exerts a complex and differential influence on the depolarization and repolarization dynamics within a diverse population of neurons, rather than a simple, uniform blockade.

Influence on "After-Potentials" or "After-Oscillations" in Neuronal Function

Beyond the primary action potential, neuronal excitability is modulated by subsequent fluctuations in membrane voltage known as "after-potentials," which can be either depolarizing or hyperpolarizing. researchgate.net These subtle oscillations play a crucial role in determining the temporal firing patterns and electrical "coding" of neurons.

Table 2: Mentioned Compounds

| Compound Name | IUPAC Name | Molecular Formula |

|---|---|---|

| This compound | [1-(dimethylamino)-2-methylbutan-2-yl] benzoate (B1203000);hydrochloride | C₁₄H₂₂ClNO₂ |

| Lidocaine (B1675312) | 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide | C₁₄H₂₂N₂O |

| Cocaine | methyl (1R,2R,3S,5S)-3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate | C₁₇H₂₁NO₄ |

| Desflurane | 2-(difluoromethoxy)-1,1,1,2-tetrafluoro-ethane | C₃H₂F₆O |

| Halothane | 2-bromo-2-chloro-1,1,1-trifluoroethane | C₂HBrClF₃ |

| Pentobarbital | 5-ethyl-5-pentan-2-yl-1,3-diazinane-2,4,6-trione | C₁₁H₁₈N₂O₃ |

Chemical Synthesis and Transformational Pathways of Amylocaine Hydrochloride

Established Synthetic Routes and Methodologies

The classical synthesis of amylocaine (B1215312) is a multi-step process that has been a subject of study for over a century. smolecule.comwikipedia.org The most widely recognized pathway begins with simple precursors and employs a series of well-established organic reactions to construct the final complex molecule. smolecule.com This synthesis route can be systematically broken down into four key stages.

Chloroacetone-Initiated Synthetic Sequences

The synthesis commences with chloroacetone (B47974) (1-chloropropan-2-one), a bifunctional compound that serves as the foundational building block. smolecule.comwikipedia.orgwikipedia.org Chloroacetone is a colorless liquid that contains both a ketone functional group and a reactive chlorine atom, making it a versatile starting material for constructing the core structure of amylocaine. wikipedia.org

Role of Grignard Reactions in Intermediate Formation

A crucial step in the synthesis involves a Grignard reaction. smolecule.comwikipedia.org Chloroacetone is treated with a Grignard reagent, specifically magnesium ethyl bromide. smolecule.com This organometallic reagent adds its ethyl group to the carbonyl carbon of the chloroacetone. organic-chemistry.orglibretexts.org This reaction forms the tertiary alcohol, 1-chloro-2-methyl-butan-2-ol, creating the characteristic branched carbon skeleton of the amylocaine molecule. smolecule.comwikipedia.org Grignard reactions are fundamental in organic synthesis for their ability to form new carbon-carbon bonds. organic-chemistry.orglibretexts.org

Amination Reactions for Tertiary Amine Moiety Incorporation

Following the formation of the chlorohydrin intermediate, the next step introduces the nitrogen-containing functional group. smolecule.comwikipedia.org This is achieved through an amination reaction, where 1-chloro-2-methyl-butan-2-ol is heated with dimethylamine (B145610). smolecule.com In this nucleophilic substitution reaction, the dimethylamino group displaces the chlorine atom, yielding 1-(dimethylamino)-2-methylbutan-2-ol. smolecule.comwikipedia.org This step successfully incorporates the tertiary amine moiety, which is a common feature in many local anesthetics, contributing to the molecule's hydrophilic character. quimicaorganica.org It is noted that the sequence of the Grignard and amination steps can sometimes be interchanged. wikipedia.org

Terminal Esterification for Compound Formation

The final step in the synthesis of the amylocaine base is a terminal esterification. smolecule.comwikipedia.org The previously formed amino alcohol, 1-(dimethylamino)-2-methylbutan-2-ol, is reacted with benzoyl chloride. smolecule.comprepchem.com This reaction forms an ester linkage between the hydroxyl group of the amino alcohol and the benzoyl group, yielding the amylocaine base, [1-(Dimethylamino)-2-methylbutan-2-yl] benzoate (B1203000). wikipedia.orgprepchem.com To produce the final pharmaceutical product, the amylocaine base is then treated with hydrochloric acid to form the more stable and water-soluble hydrochloride salt. quimicaorganica.orgdrugfuture.com

| Step | Reactants | Product | Reaction Type |

|---|---|---|---|

| 1 | Chloroacetone, Magnesium ethyl bromide | 1-chloro-2-methyl-butan-2-ol | Grignard Reaction |

| 2 | 1-chloro-2-methyl-butan-2-ol, Dimethylamine | 1-(dimethylamino)-2-methylbutan-2-ol | Amination (Nucleophilic Substitution) |

| 3 | 1-(dimethylamino)-2-methylbutan-2-ol, Benzoyl chloride | Amylocaine (base) | Esterification |

| 4 | Amylocaine (base), Hydrochloric acid | Amylocaine hydrochloride | Salt Formation |

Retrosynthetic Analysis and Identification of Key Precursor Building Blocks

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For amylocaine, this process reveals the logical connections between the final structure and its precursors.

The primary disconnection is typically made at the ester bond (the acyl-oxygen bond), which is a common strategy for esters. quimicaorganica.org This disconnection yields benzoyl chloride and the amino alcohol, 1-(dimethylamino)-2-methylbutan-2-ol. quimicaorganica.org

Further disconnection of the amino alcohol at the C-N bond points to an epoxide intermediate and dimethylamine as precursor molecules. quimicaorganica.org This epoxide, in turn, can be retrosynthetically traced back to the ketone, 2-butanone. The synthesis of this ketone could start from even simpler materials like acetic acid. quimicaorganica.org This analysis highlights the key building blocks required for the synthesis of amylocaine.

| Precursor | Role in Synthesis |

|---|---|

| Chloroacetone | Initial building block in the classical synthesis. smolecule.comwikipedia.org |

| Magnesium ethyl bromide | Grignard reagent for forming the carbon skeleton. smolecule.com |

| Dimethylamine | Source of the tertiary amine group. smolecule.comwikipedia.org |

| Benzoyl chloride | Provides the benzoate ester group. smolecule.comprepchem.com |

| 2-Butanone | Identified as a key precursor in retrosynthetic analysis. quimicaorganica.org |

Degradation Kinetics and Stability Profile in Diverse Chemical Environments

The stability of a pharmaceutical compound is a critical factor, and this compound has been the subject of studies to determine its degradation profile. Understanding its stability is essential for ensuring its quality and efficacy.

Kinetic studies have been conducted on the oxidation of this compound. For instance, its oxidation by chloramine-B in an acidic medium (HClO4) has been investigated. researchgate.netijltemas.in Research shows that the reaction rate has a first-order dependence on the concentration of both chloramine-B and the substrate (this compound), and a fractional-order dependence on the acid concentration. researchgate.net The rate of reaction was found to increase with a decrease in the dielectric constant of the medium, which was achieved by adding methanol (B129727). researchgate.net

To properly quantify this compound in the presence of its degradation products, stability-indicating analytical methods have been developed and validated. tsijournals.comcu.edu.egresearchgate.net These methods are crucial for quality control. Three different sensitive and selective methods have been reported:

Derivative Ratio Spectrophotometry : This method allows for the determination of amylocaine HCl in the presence of its degradation products by measuring peak amplitudes in the first derivative of ratio spectra. tsijournals.com

Spectro-densitometric Method : This technique involves the separation of amylocaine HCl from its degradation products using a specific solvent system (toluene: methanol: chloroform: 10% NH3) followed by densitometric detection. tsijournals.comcu.edu.egresearchgate.net

High-Performance Liquid Chromatography (HPLC) : An isocratic HPLC method using a reversed-phase C18 column has been established. tsijournals.comcu.edu.eg The mobile phase consists of a mixture of distilled water, acetonitrile, and triethylamine, with the pH adjusted to 3 using o-phosphoric acid. tsijournals.comcu.edu.eg

These validated methods are suitable for analyzing the stability of this compound in both bulk form and in pharmaceutical preparations. tsijournals.comcu.edu.egresearchgate.net A 5% aqueous solution of this compound is faintly acidic to litmus (B1172312) paper. drugfuture.com The compound is generally stable under normal conditions. lgcstandards.com

| Condition/Method | Observation/Finding | Reference |

|---|---|---|

| Oxidation with Chloramine-B (Acidic Medium) | The reaction rate is first-order with respect to both the oxidant and amylocaine HCl. The rate increases as the dielectric constant of the medium decreases. | researchgate.net |

| Aqueous Solution (5%) | The solution is faintly acidic to litmus. | drugfuture.com |

| Analytical Stability (HPLC) | A validated HPLC method can separate amylocaine HCl from its degradation products. | tsijournals.comcu.edu.eg |

| Analytical Stability (Spectro-densitometry) | A validated method allows for determination after separation from degradation products. | tsijournals.comcu.edu.egresearchgate.net |

| General Storage | Stable under normal conditions. | lgcstandards.com |

Characterization of this compound Degradation Products

The oxidative degradation of this compound, when subjected to an oxidizing agent such as Chloramine-B (CAB) in an acidic medium, results in the cleavage of the ester bond. The identification of the resulting products has been accomplished through spectral analysis. The stoichiometry of this oxidation reaction has been determined to be 1:2, indicating that one mole of this compound reacts with two moles of Chloramine-B. ijltemas.in

The primary degradation products identified from this reaction are benzoic acid and what is presumed to be the oxidized form of the amino alcohol portion of the original molecule. The other major product from the oxidant is benzenesulfonamide.

| Identified Degradation Product | Role in Degradation |

| Benzoic acid | Formed from the benzoyl portion of the amylocaine molecule. |

| Benzenesulfonamide | The reduced product of the oxidizing agent, Chloramine-B. |

Kinetic and Mechanistic Studies of Oxidative Degradation (e.g., Chloramine-B mediated reactions)

Kinetic studies of the oxidative degradation of this compound by Chloramine-B in an acidic (HClO4) medium have revealed the reaction mechanism and the factors governing its rate. The reaction exhibits a first-order dependence on the concentration of both Chloramine-B and this compound. ijltemas.inresearchgate.net Interestingly, the reaction shows a fractional order dependence of 0.47 with respect to the H+ ion concentration. ijltemas.in

The empirically determined rate law for the reaction is:

Rate = k [CAB] [Amylocaine] [H+]^0.47 ijltemas.in

A plausible mechanism has been proposed based on these kinetic observations. The initial step involves the protonation of CAB. In a subsequent slow and rate-determining step, a diprotonated species of the oxidant reacts with the amylocaine substrate to form an intermediate complex, designated as 'X'. This complex then reacts with another mole of the oxidant in a fast step, ultimately leading to the final degradation products. ijltemas.in The reduction product of Chloramine-B, benzenesulfonamide, was found to have no significant effect on the reaction rate when added to the mixture. ijltemas.inresearchgate.net

Influence of Medium and Environmental Factors on Degradation Pathways

The degradation pathway and rate of this compound are significantly influenced by the surrounding medium and environmental conditions.

Influence of Medium: The dielectric constant of the medium plays a crucial role. A decrease in the dielectric constant, achieved by adding methanol to the aqueous medium, was found to increase the rate of the reaction. ijltemas.inresearchgate.net This suggests that the transition state is less polar than the reactants. Conversely, the ionic strength of the medium, when varied, showed no significant effect on the reaction rate, indicating that the rate-determining step does not involve the interaction between two ionic species. ijltemas.inresearchgate.net

Influence of Environmental Factors: Temperature is a key environmental factor affecting the degradation rate. The reaction was studied at different temperatures, and it was observed that the rate increases with a rise in temperature. This allowed for the calculation of activation parameters for the reaction, such as activation energy, enthalpy, and entropy of activation, which provide deeper insights into the energy barriers and the nature of the transition state of the reaction. ijltemas.in

| Factor | Influence on Degradation Rate |

| Acid Concentration [H+] | Fractional order dependence (0.47) |

| Dielectric Constant | Rate increases as dielectric constant decreases |

| Ionic Strength | No significant effect |

| Temperature | Rate increases with increasing temperature |

| Added Products (Benzenesulfonamide, NaCl) | No significant effect |

Structure Activity Relationship Sar and Comparative Pharmacological Studies of Amylocaine Hydrochloride

Elucidating Molecular Determinants of Anesthetic Potency and Selectivity

The anesthetic properties of amylocaine (B1215312) hydrochloride, like other local anesthetics, are intrinsically linked to its molecular structure. Local anesthetics typically consist of three components: a lipophilic aromatic ring, an intermediate chain, and a hydrophilic amine group. medscape.comnih.gov In amylocaine, the benzoate (B1203000) group serves as the aromatic portion, contributing to the molecule's ability to diffuse across the lipid-rich nerve membrane. nih.govmedscape.com The potency of a local anesthetic is directly related to its lipid solubility. medscape.comnih.gov

The intermediate chain in amylocaine contains an ester linkage. dermnetnz.org This linkage is a critical determinant of the drug's metabolism, as ester-type anesthetics are hydrolyzed by plasma esterases. wfsahq.orgnih.gov The rate of this hydrolysis influences the duration of action of the anesthetic.

The tertiary amine group is responsible for the water-soluble nature of the molecule when formulated as a hydrochloride salt. medscape.comnih.gov In the physiological environment, an equilibrium exists between the ionized (quaternary) and non-ionized (tertiary) forms. The non-ionized form is crucial for penetrating the nerve membrane, while the ionized form is believed to be the active species that binds to the voltage-gated sodium channels within the nerve cell. nih.govmedscape.com The pKa of the anesthetic, which is the pH at which the ionized and non-ionized forms are in equal proportion, influences the onset of action. medscape.com A pKa closer to the physiological pH generally results in a faster onset. medscape.com

Comparative Analysis of Amylocaine Hydrochloride with Related Local Anesthetics

A comparative analysis of this compound with other local anesthetics highlights the evolution of this class of drugs and the structure-based rationale for their differing clinical profiles.

This compound shares fundamental structural and functional characteristics with other ester-type local anesthetics. dermnetnz.org

Shared Structural Features: Like procaine (B135), benzocaine, and tetracaine, amylocaine possesses an ester linkage between the aromatic ring and the intermediate chain. dermnetnz.orgmedscape.com This ester bond is a defining feature of this subclass of local anesthetics.

Mechanism of Action: All these compounds exert their anesthetic effect by blocking voltage-gated sodium channels in nerve membranes, thereby preventing the generation and conduction of nerve impulses. nih.govsmolecule.com This blockade is reversible and is the cornerstone of local anesthesia.

Metabolism: A key commonality is their metabolism by plasma pseudocholinesterases. wfsahq.orgmedscape.com This rapid hydrolysis is responsible for their generally shorter duration of action compared to amide-type anesthetics. One of the breakdown products of many ester anesthetics is para-aminobenzoic acid (PABA), which has been associated with allergic reactions. medscape.comwfsahq.org

The differences between this compound and amide-type local anesthetics are significant and underscore the advancements in anesthetic drug design. smolecule.comdrugfuture.com

Chemical Linkage: The most prominent distinction is the nature of the intermediate chain. Amide-type anesthetics, such as lidocaine (B1675312), bupivacaine (B1668057), and prilocaine (B1678100), possess a more stable amide linkage. wfsahq.orgmedscape.com

Metabolism and Stability: This amide bond is not susceptible to hydrolysis by plasma esterases. Instead, amide anesthetics are primarily metabolized in the liver by hepatic amidases. wfsahq.orgnih.gov This metabolic pathway is generally slower, contributing to a longer duration of action for many amide anesthetics. wfsahq.org The amide linkage also confers greater stability to the molecule in solution. medscape.com

Allergic Potential: Hypersensitivity reactions are much rarer with amide-type anesthetics compared to the ester type, as their metabolism does not produce PABA. medscape.comwfsahq.org

While detailed clinical safety profiles are beyond the scope of this article, experimental models have provided insights into the comparative efficacy of these agents. Amylocaine was historically used for spinal anesthesia. wikipedia.orgdrugbank.com Newer agents like lidocaine and bupivacaine have largely replaced it due to improved efficacy and safety. smolecule.com Studies comparing local anesthetics often evaluate onset of action, duration of anesthesia, and potency. For instance, lidocaine is known for its rapid onset and moderate duration, while bupivacaine has a slower onset but a significantly longer duration of action. wfsahq.orge-century.us Experimental studies have shown that the risk of transient neurological symptoms (TNS) is higher with lidocaine compared to other local anesthetics like bupivacaine and procaine. nih.gov

The synthesis of this compound was a landmark achievement that demonstrated the feasibility of creating synthetic, non-addictive substitutes for cocaine. drugbank.comsmolecule.com It served as a crucial prototype, and the study of its structure-activity relationships provided fundamental principles for the subsequent development of new local anesthetics. smolecule.com The optimization of the basic three-component structure (aromatic ring, intermediate chain, amine group) led to the synthesis of procaine in 1904 and later, the revolutionary amide-type anesthetic, lidocaine, in 1943. smolecule.commedscape.com This progression illustrates a classic example of rational drug design based on a lead compound.

Rational Design Principles for this compound Analogues

The principles of rational drug design can be applied to create analogues of this compound with potentially improved properties. This process involves systematically modifying the molecule's structure to enhance desired characteristics while minimizing undesirable ones.

Key strategies in the rational design of new drug analogues, including those based on the amylocaine scaffold, involve:

Pharmacophore Modeling: Identifying the essential structural features (the pharmacophore) required for anesthetic activity.

Structure-Based Drug Design: Utilizing knowledge of the drug's binding site on the target protein (in this case, the sodium channel) to design molecules with higher affinity and selectivity.

Congener Synthesis: Creating a series of related compounds (congeners) with systematic variations in their functional groups to study the impact of these changes on biological activity.

By applying these principles, medicinal chemists can aim to develop novel anesthetics with tailored properties, such as faster onset, longer duration, or improved safety profiles. The journey from cocaine to amylocaine and beyond to modern anesthetics is a testament to the power of medicinal chemistry and the iterative process of drug discovery and development. dokumen.pub

Toxicological Assessment and Safety Research of Amylocaine Hydrochloride

Neurotoxicity and Central Nervous System Manifestations

Amylocaine (B1215312) hydrochloride's impact on the central nervous system (CNS) is a critical aspect of its toxicological assessment. Research has demonstrated a range of effects from excitatory to depressive states.

Induction of Seizures and Central Nervous System Depression in Research Models

Initial signs of CNS toxicity from local anesthetics like amylocaine can include agitation, confusion, dizziness, and drowsiness. As toxicity progresses, more severe manifestations such as seizures and ultimately CNS depression, leading to coma, can occur. researchgate.netnih.gov The mechanism behind these effects lies in the ability of local anesthetics to block voltage-gated sodium channels, which are crucial for neuronal function. drugbank.com This disruption of normal nerve impulse transmission can lead to an initial phase of neuronal hyperexcitability, manifesting as seizures, followed by a generalized depression of CNS activity. nih.govnih.gov

Animal models are instrumental in understanding the progression from seizure induction to CNS depression. nih.gov For instance, studies on various chemical convulsants in animal models have provided insights into the neurobiological basis of seizure activity and its relationship with depressive states. nih.gov While not specific to amylocaine, these models help elucidate the general pathways through which local anesthetics can exert their neurotoxic effects. The transition from an excitatory state (seizures) to a depressive state is a key characteristic of systemic local anesthetic toxicity. nih.gov

Systemic Adverse Reactions and Organ System Toxicity

Beyond the central nervous system, Amylocaine hydrochloride can induce significant toxicity in other major organ systems, particularly the cardiovascular and respiratory systems.

Cardiovascular System Implications (e.g., observed cardiac failure during prolonged procedures)

The cardiovascular system is particularly vulnerable to the toxic effects of local anesthetics. nih.gov While hypotension and bradycardia are often the initial signs of cardiac toxicity, more severe complications such as arrhythmias and cardiac failure can develop. nih.gov Local anesthetics, including ester-type agents, can have a direct depressant action on the myocardium and may also reduce vascular tone, leading to hypotension. wfsahq.org

In the context of prolonged procedures, the cumulative effects of the anesthetic can increase the risk of cardiac complications. wfsahq.org Case reports and clinical observations have documented instances of cardiac arrest following the administration of local anesthetics, even at what might be considered low doses, particularly in patients with pre-existing cardiac conditions. oatext.com The cardiotoxicity of these agents is related to their ability to block cardiac sodium channels, which can lead to conduction disturbances, contractile dysfunction, and ventricular arrhythmias. nih.gov

Below is a table summarizing key research findings on the cardiovascular implications of local anesthetics.

| Research Finding | Description | Source(s) |

| Myocardial Depression | Local anesthetics can have a direct depressant effect on the heart muscle. | wfsahq.org |

| Hypotension | Reduction in vascular tone caused by local anesthetics can lead to a drop in blood pressure. | wfsahq.org |

| Arrhythmias | Disruption of cardiac sodium channel function can lead to irregular heart rhythms. | nih.govnih.gov |

| Cardiac Arrest | In severe cases, local anesthetic toxicity can lead to the cessation of heart function. | oatext.com |

Respiratory System Effects (e.g., respiratory failure)

Respiratory failure is a critical and life-threatening consequence of local anesthetic toxicity. nih.gov This can occur through two primary mechanisms: central nervous system depression leading to suppression of the respiratory drive from the medulla oblongata, and direct impairment of respiratory muscle function. nih.gov As CNS depression progresses, the patient's ability to breathe spontaneously is compromised, leading to respiratory arrest if not promptly managed. nih.gov The combination of CNS depression and potential cardiovascular collapse creates a high-risk scenario for profound respiratory failure. nih.gov

Immunological Responses and Hypersensitivity Potential

Allergic reactions to local anesthetics, while less common than other adverse effects, are a significant safety concern. The chemical structure of the anesthetic plays a crucial role in its allergenic potential.

Mechanisms Underlying Allergic Reactions to Ester-Type Anesthetics

Amylocaine is an ester-type local anesthetic. wikipedia.org Allergic reactions to this class of anesthetics are more common than to amide-type anesthetics. nih.govclevelandclinicmeded.com The primary reason for this higher incidence is the metabolism of ester-type anesthetics. ontosight.ai They are broken down in the body to a metabolite called para-aminobenzoic acid (PABA). nih.govontosight.ai PABA is a known allergen for some individuals and is the main culprit behind hypersensitivity reactions to ester-type local anesthetics. clevelandclinicmeded.comontosight.ai

The immunological mechanism for these reactions can be varied. researchgate.net True allergic reactions are often IgE-mediated (Type I hypersensitivity), leading to symptoms like urticaria (hives), angioedema (swelling), and in severe cases, anaphylaxis. researchgate.netdynamed.com Delayed-type hypersensitivity reactions (Type IV), mediated by T-cells, can also occur, typically presenting as contact dermatitis. dynamed.comresearchgate.net

It is important to note that some adverse reactions may not be true allergic reactions but rather pseudoallergic, where the drug directly causes the release of inflammatory mediators from mast cells without involving IgE antibodies. researchgate.net Furthermore, some local anesthetic formulations contain preservatives like methylparaben, which is structurally similar to PABA and can also elicit allergic reactions. clevelandclinicmeded.com

The following table outlines the types of hypersensitivity reactions to local anesthetics.

| Hypersensitivity Reaction Type | Mediator | Clinical Manifestations |

| Type I (Immediate) | IgE | Urticaria, angioedema, anaphylaxis |

| Type IV (Delayed) | T-cells | Contact dermatitis |

| Pseudoallergic | Direct mast cell activation | Similar to Type I reactions |

Advanced Analytical and Bioanalytical Methodologies for Amylocaine Hydrochloride Research

Spectrophotometric Quantification Techniques

Spectrophotometry provides a rapid and accessible means for the quantitative analysis of amylocaine (B1215312) hydrochloride. These methods are based on the principle that the compound absorbs light at specific wavelengths.

Ultraviolet-Visible (UV-Vis) spectrophotometry is a fundamental technique for the analysis of pharmaceutical compounds, including amylocaine hydrochloride. unodc.org The method relies on the inherent chromophoric properties of the molecule, which allow it to absorb light in the UV range. Studies have developed stability-indicating methods that utilize UV spectrophotometry for the determination of amylocaine HCl. tsijournals.comtsijournals.com

One approach involves derivative ratio spectrophotometry, which enhances the resolution of the compound from its degradation products and formulation additives like methyl and propyl parabens. tsijournals.com In this method, measurements of the peak amplitudes of the first derivative of ratio spectra are taken at specific wavelengths, such as 234 nm and 247 nm, to quantify amylocaine HCl accurately. tsijournals.com The official methods for the analysis of many local anesthetics often include UV spectrophotometry due to its reliability and simplicity. ekb.eg

For a more definitive separation of this compound from its degradation products, spectro-densitometric methods have been successfully developed and validated. tsijournals.comcu.edu.egcu.edu.eg This technique, a form of Thin-Layer Chromatography (TLC), separates the components of a mixture on a plate, and the concentration of the separated compounds is then determined by measuring the absorbance of the chromatographic spots with a densitometer. tsijournals.comcu.edu.eg

A validated stability-indicating spectro-densitometric method for amylocaine HCl involves its separation from degradation products and pharmaceutical additives. tsijournals.comcu.edu.egresearchgate.net The separation is achieved using a specific mobile phase, followed by densitometric detection at a wavelength where the compound exhibits significant absorbance. tsijournals.comcu.edu.egresearchgate.net

Table 1: Spectro-Densitometric Method Parameters for this compound Analysis

| Parameter | Details | Source(s) |

| Mobile Phase | Toluene: Methanol (B129727): Chloroform: 10% NH₃ (5:3:6:0.1 v/v/v/v) | tsijournals.comcu.edu.egresearchgate.net |

| Detection Wavelength | 234 nm | tsijournals.comcu.edu.egresearchgate.net |

| Application | Determination of Amylocaine HCl in the presence of its degradation product. | tsijournals.comcu.edu.eg |

This method has been successfully applied to analyze laboratory-prepared mixtures and pharmaceutical dosage forms, demonstrating its utility in quality control. tsijournals.comcu.edu.eg

To enhance the sensitivity and selectivity of spectrophotometric analysis, especially for compounds with weak chromophores or to differentiate between structurally similar compounds, derivatization reagents are employed. sigmaaldrich.com These reagents react with the analyte to form a new compound (a derivative) with significantly different and more easily measurable spectroscopic properties.

For the analysis of local anesthetics like this compound, reagents such as picryl chloride and p-chloranilic acid have been used. ekb.eg

Picryl Chloride: This reagent reacts with the amino group of local anesthetics in an acetone (B3395972) medium, using anhydrous potassium carbonate as a hydrochloride acceptor. The reaction, completed on a hot water bath, produces colored products with absorption bands between 370-450 nm. The specific maximum wavelength varies depending on the drug's structure, allowing for selective analysis. ekb.eg

p-Chloranilic Acid: This reagent interacts with the drug to form a stable and intensely colored reddish-violet ion-pair salt, which can be measured at approximately 525 nm. ekb.eg

These derivatization-based methods offer a simple and sensitive alternative for the quantification of this compound in various samples. ekb.eg

Chromatographic Separation and Characterization Techniques

Chromatographic techniques are powerful tools for separating and quantifying the components of a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are particularly valuable in the analysis of this compound and similar compounds.

HPLC is a cornerstone for assessing the purity and stability of pharmaceutical compounds. Several stability-indicating HPLC methods have been developed and validated for the determination of this compound. tsijournals.comcu.edu.eg These methods can effectively separate the active ingredient from its degradation products and any impurities. tsijournals.comsielc.com

A common approach is an isocratic, reversed-phase HPLC method. tsijournals.comcu.edu.egresearchgate.net This involves a stationary phase, such as a C18 column, and a mobile phase tailored to achieve optimal separation. The separated components are then detected by a UV detector at a specific wavelength. tsijournals.comjfda-online.com The results from these HPLC methods have been statistically compared with other methods and have shown no significant difference, confirming their accuracy and reliability for quality control purposes. tsijournals.comcu.edu.egcu.edu.eg

Table 2: HPLC Method Parameters for this compound Analysis

| Parameter | Details | Source(s) |

| Column | Reversed-phase C18 | tsijournals.comcu.edu.egresearchgate.net |

| Mobile Phase | Distilled water: Acetonitrile: Triethylamine (530:470:0.1 v/v) | tsijournals.comcu.edu.egresearchgate.net |

| pH Adjustment | Adjusted to 3 with o-phosphoric acid | tsijournals.comcu.edu.egresearchgate.net |

| Application | Purity and degradation product analysis in bulk and dosage forms. | tsijournals.comcu.edu.eg |

For applications requiring mass spectrometry (MS) compatibility, the phosphoric acid in the mobile phase can be replaced with formic acid. sielc.com

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a highly sensitive and selective technique for identifying and quantifying drug metabolites in biological samples. mdpi.comipinnovative.com While specific studies on the GC analysis of amylocaine metabolites are not prevalent, the application of this technique to other local anesthetics, such as bupivacaine (B1668057), provides a strong precedent for its potential use in amylocaine research. ipinnovative.com

In forensic analysis, GC-MS has been instrumental in identifying metabolites of bupivacaine, such as desbutylbupivacaine and hydroxylated metabolites, in postmortem samples. ipinnovative.com The analysis of local anesthetics in urine samples often involves an extraction step, such as solid-phase microextraction (SPME) or bar adsorptive microextraction (BAµE), followed by GC-MS analysis. mdpi.com Generally, only a small fraction (around 5%) of the parent local anesthetic compound is excreted unchanged in the urine, making the detection of metabolites crucial for pharmacokinetic studies. mdpi.com Given the structural similarities among local anesthetics, it is reasonable to infer that GC-based methods could be adapted for the sensitive detection of amylocaine metabolites in biological fluids.

Advanced Bioanalytical Approaches for this compound in Biological Matrices

Bioanalytical methods are essential for pharmacokinetic, toxicokinetic, and drug metabolism studies, requiring highly sensitive and selective techniques to measure minute quantities of a drug and its metabolites in complex biological fluids like plasma, blood, or urine. mdpi.com For this compound, advanced bioanalytical approaches, particularly those coupling liquid chromatography with mass spectrometry, represent the state-of-the-art for quantification in biological matrices. slideshare.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique for bioanalysis due to its superior sensitivity, specificity, and high throughput capabilities. nih.govnih.gov The specificity of LC-MS/MS comes from its ability to monitor a specific precursor-to-product ion transition in Multiple Reaction Monitoring (MRM) mode, which significantly reduces interference from endogenous components of the biological matrix. nih.gov This is particularly crucial when analyzing complex samples. google.com

The typical workflow for an LC-MS/MS bioanalytical method involves several key steps. First, the analyte must be isolated from the biological matrix. This is commonly achieved through protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). mdpi.comscribd.com SPE is often favored as it provides a cleaner extract, reducing matrix effects and improving method robustness. nih.gov Following extraction, the sample is injected into an HPLC or Ultra-High-Performance Liquid Chromatography (UPLC) system for chromatographic separation. nih.gov The eluent is then introduced into the mass spectrometer for ionization, typically via an electrospray ionization (ESI) source, followed by mass analysis and detection. nih.govnih.gov For quantitative accuracy, a stable isotope-labeled internal standard is almost always used. nih.gov

While specific validated LC-MS/MS methods for this compound are not widely published, the established methodologies for other local anesthetics like lidocaine (B1675312) and prilocaine (B1678100) provide a clear blueprint for its analysis. nih.govresearchgate.net These methods demonstrate the feasibility of achieving low limits of quantification (LOQ), often in the sub-ng/mL range, which is necessary for pharmacokinetic studies. nih.govresearchgate.net

Table 2: Representative LC-MS/MS Parameters for Bioanalysis of a Local Anesthetic This table outlines typical parameters for a sensitive LC-MS/MS method applicable to the quantification of a local anesthetic, such as this compound, in human plasma. The values are representative and based on methods for similar compounds.

| Parameter | Typical Conditions |

| Biological Matrix | Human Plasma |

| Sample Preparation | Solid-Phase Extraction (SPE) |

| Chromatography | UPLC/HPLC with a C18 or similar reversed-phase column |

| Mobile Phase | Gradient elution with Acetonitrile and an aqueous buffer (e.g., Ammonium Acetate or Formic Acid) |

| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode |

| Detection | Tandem Mass Spectrometry (MS/MS) |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Internal Standard | Stable Isotope-Labeled version of the analyte |

| Limit of Quantification | Typically ≤ 0.1 ng/mL |

| Reference | nih.govnih.govresearchgate.net |

Exploratory Research Applications and Multipurpose Pharmacological Activities of Amylocaine Hydrochloride

Investigation of Antimicrobial Properties

Amylocaine (B1215312) hydrochloride, beyond its primary use as a local anesthetic, has been the subject of research for its antimicrobial activities. Like other local anesthetics, it has shown potential to inhibit the growth of a variety of microorganisms.

Broad-Spectrum Activity against Bacterial and Fungal Pathogens

Research has indicated that amylocaine possesses antimicrobial properties against a range of pathogens. A study investigating the sporicidal activity of several local anesthetics, including a 1% concentration of amylocaine, tested its efficacy against Bacillus subtilis and Aspergillus niger. researchgate.net This suggests a potential for activity against both bacteria and fungi. The broader class of local anesthetics has been shown to exhibit bacteriostatic, bactericidal, fungistatic, and fungicidal properties against a wide spectrum of microorganisms. researchgate.netnih.gov While amylocaine itself has been identified as having antimicrobial properties, detailed studies demonstrating its effectiveness against a wide array of specific bacteria and fungi are limited.

Table 1: Investigated Antimicrobial Spectrum of Amylocaine

| Microorganism | Type | Finding |

|---|---|---|

| Bacillus subtilis | Bacterium | Tested for sporicidal activity. researchgate.net |

| Aspergillus niger | Fungus | Tested for sporicidal activity. researchgate.net |

Cellular and Molecular Mechanisms of Antimicrobial Action

The precise cellular and molecular mechanisms underlying the antimicrobial action of amylocaine hydrochloride have not been extensively elucidated. However, the prevailing hypothesis for local anesthetics as a class is the disruption of the microbial cell membrane. researchgate.netnih.govkoreamed.org This disruption is thought to lead to increased permeability of the cell membrane, resulting in the leakage of essential intracellular components and ultimately causing cell lysis. researchgate.netkoreamed.org The efficiency of this antimicrobial activity is dependent on the local anesthetic's ability to diffuse and bind to the cytoplasmic membrane of the microorganism. nih.gov For some local anesthetics, the antimicrobial action has been linked to the blockade of ionic channels in fungal cells, which can inhibit processes like germ tube formation. nih.gov At lower concentrations, they may exhibit a fungistatic effect by impairing yeast metabolism, while at higher concentrations, they can be fungicidal due to significant cytoplasmic membrane damage. nih.gov

Research into Potential Clinical Applications Beyond Anesthesia (e.g., prophylaxis of surgical site infection)

The antimicrobial properties of local anesthetics, including amylocaine, have led to research into their potential use in preventing surgical site infections (SSIs). smolecule.com The application of a local anesthetic with antimicrobial properties directly to a surgical site could theoretically reduce the local microbial load and help prevent infection. nih.gov However, it is important to note that the use of local anesthetics prior to diagnostic procedures involving specimen culture could lead to false-negative results due to their antimicrobial effects. smolecule.com While the concept is promising, extensive clinical trials specifically investigating the efficacy of this compound for SSI prophylaxis are not widely documented in the available literature. nih.govnih.govacademicmed.orgmdpi.com

Methodological Considerations for Antimicrobial Efficacy Testing

Standardized methods are crucial for accurately determining the antimicrobial efficacy of compounds like this compound. Key parameters in such testing include the determination of the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC). nih.gov The agar (B569324) dilution method is a common technique used to determine MIC and MBC values. scispace.com When evaluating the antimicrobial properties of local anesthetics, it is important to consider several factors that can influence the results. These include the concentration of the anesthetic, the duration of exposure to the microbe, and the temperature at which the test is conducted. nih.gov Time-kill curve studies are also valuable for assessing the rate of bacterial killing over time. dimensionsofdentalhygiene.com Furthermore, when testing formulations, it is essential to determine whether the antimicrobial activity is attributable to the anesthetic itself or to any preservatives present in the solution. scispace.com

Examination of Ancillary Pharmacological Effects (e.g., cardiac analeptic properties, non-hypertensive effects)

Exploratory research has identified ancillary pharmacological effects of this compound beyond its primary anesthetic function. Notably, it has been described as possessing cardiac analeptic properties, suggesting it can have a restorative or stimulating effect on the heart. researchgate.net Additionally, a distinguishing feature of amylocaine is that it does not produce arterial hypertension, an effect that can be associated with other local anesthetics like cocaine. researchgate.net

Synergistic Effects in Combination with Other Pharmacological Agents (e.g., Naphazoline hydrochloride, Bacitracin, Neomycin)

Table 2: Combination Formulations Containing this compound

| Product Type | Combined Agents | Potential Rationale |

|---|---|---|

| Nasal Liquid | This compound (0.2%), Naphazoline hydrochloride (0.1%) drugbank.comdrugbank.com | Local anesthesia with vasoconstriction to prolong effect. |

| Lozenge | Amylocaine (0.5 mg), Bacitracin (100 units), Neomycin (2.5 mg) drugbank.com | Local anesthesia with broad-spectrum antibacterial activity. |

Computational Chemistry and in Silico Modeling of Amylocaine Hydrochloride

Molecular Dynamics Simulations for Ligand-Receptor Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. dokumen.pub In the context of pharmacology, MD simulations can provide a detailed understanding of how a ligand, such as amylocaine (B1215312) hydrochloride, interacts with its biological target at an atomic level. The primary target for local anesthetics like amylocaine is the voltage-gated sodium channel. drugbank.comnih.gov By blocking these channels, amylocaine inhibits the propagation of nerve impulses, leading to a loss of sensation. drugbank.comnih.gov

An MD simulation of amylocaine hydrochloride interacting with a model of the voltage-gated sodium channel would likely investigate several key aspects:

Binding Pose and Affinity: Determining the most stable orientation of amylocaine within the channel's binding site and calculating the binding free energy, which correlates with the drug's potency.

Interaction Fingerprint: Identifying the specific amino acid residues that form hydrogen bonds, hydrophobic interactions, and electrostatic interactions with the amylocaine molecule. The benzoate (B1203000) ester group and the tertiary amine of amylocaine are expected to be crucial for these interactions. nih.govglobalresearchonline.net

Channel Gating Modulation: Observing how the presence of amylocaine affects the conformational changes of the sodium channel associated with opening, closing, and inactivation.

Such simulations would provide a dynamic and detailed picture of the molecular basis for amylocaine's anesthetic activity, complementing the more static information available from older pharmacological studies.

Computational Pharmacogenomics and Drug Design Paradigms

Pharmacogenomics is the study of how an individual's genetic makeup influences their response to drugs. auctoresonline.orgcambridge.orgresearchgate.net Computational pharmacogenomics leverages large-scale genomic and transcriptomic data to identify genetic variants that can affect drug efficacy and toxicity. nih.govauctoresonline.org For local anesthetics, genetic variations in sodium channels or in enzymes responsible for drug metabolism can lead to significant differences in patient responses. auctoresonline.org

Information regarding the specific pharmacogenomics of this compound is scarce, a fact noted in databases such as DrugBank, which attributes this to the limited pharmacokinetic data from its primary period of use in the early 20th century. drugbank.com However, general principles of pharmacogenomics in anesthesia are well-established and can be applied to understand the potential for variable responses to amylocaine. auctoresonline.orgauctoresonline.org

One relevant tool in computational pharmacogenomics is the Connectivity Map (CMap). nih.govresearchgate.net CMap is a database of gene-expression profiles from human cells treated with a large number of small molecules. nih.gov By comparing the gene-expression signature of a disease or a new compound to the CMap database, researchers can identify potential drug-repurposing candidates or elucidate a compound's mechanism of action. Amylocaine has been included in datasets used for such analyses, suggesting its potential to be studied within these large-scale computational frameworks to explore its effects on cellular pathways beyond its primary anesthetic function. nih.govresearchgate.net

A computational pharmacogenomics approach to studying this compound could involve:

Identifying Genetic Variants: Analyzing genomic databases for single nucleotide polymorphisms (SNPs) in the genes encoding the subunits of voltage-gated sodium channels that might alter the binding affinity of amylocaine.

Metabolic Pathway Analysis: Although amylocaine is an ester-type local anesthetic and is primarily metabolized by plasma cholinesterases, genetic variations in these enzymes could potentially influence its duration of action and systemic toxicity. cambridge.org

Predicting Adverse Drug Reactions: Using computational models to correlate genetic markers with a higher risk of adverse reactions to amylocaine, although historical data on such reactions is limited.

Predictive Modeling of this compound's Biological Activity and ADMET Properties

The prediction of a drug molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in modern drug discovery. dokumen.pubmdpi.comnih.gov In silico ADMET prediction models use the chemical structure of a compound to estimate its pharmacokinetic and toxicological profile, helping to identify potential liabilities early in the development process. mdpi.comgreenstonebio.com

While specific, comprehensive ADMET modeling studies for this compound are not extensively documented, its properties can be predicted using various computational tools. These predictions are based on its molecular structure and physicochemical properties.

Table 1: Predicted Physicochemical and ADMET Properties of this compound

| Property | Predicted Value | Implication |

| Physicochemical Properties | ||

| Molecular Weight | 271.79 g/mol | Influences diffusion and absorption. |

| logP (Octanol-Water Partition Coefficient) | 2.73 - 3.22 | Indicates moderate lipophilicity, which is important for crossing cell membranes to reach the sodium channel. cambridge.org |

| Water Solubility | 1.06 mg/mL | Affects formulation and bioavailability. |

| pKa | (Predicted) ~9.0 | Determines the ratio of charged to uncharged forms at physiological pH, which is crucial for both membrane penetration (uncharged form) and binding to the sodium channel (charged form). cambridge.org |

| ADMET Properties | ||

| Human Intestinal Absorption | Good (predicted) | Suggests it would be well-absorbed if administered orally, though it was primarily used for injection and topical application. mdpi.com |

| Blood-Brain Barrier (BBB) Penetration | Probable (predicted) | The lipophilicity and molecular size suggest it may cross the BBB, which could contribute to central nervous system side effects. |

| Cytochrome P450 (CYP) Inhibition | (To be predicted) | As an ester, it is less likely to be a major substrate or inhibitor of CYP enzymes compared to amide local anesthetics. cambridge.org |

| Oral Toxicity | Class III (predicted for analogues) | Indicates moderate toxicity. researchgate.net |

These in silico predictions provide a valuable, albeit preliminary, assessment of this compound's drug-like properties. They can guide further experimental investigation and help to understand the compound's behavior in a biological system.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. globalresearchonline.netresearchgate.net By identifying the molecular descriptors that are critical for activity, QSAR models can be used to predict the potency of new analogues and to guide the design of more effective drugs. nih.govinformahealthcare.com

For local anesthetics, QSAR studies have been instrumental in understanding the structural requirements for anesthetic potency. globalresearchonline.net The typical structure of a local anesthetic includes an aromatic (lipophilic) part, an intermediate chain (ester or amide), and an amine (hydrophilic) part. cambridge.orgnih.gov Variations in these components can significantly impact activity.

While specific QSAR models for a large series of this compound analogues are not prominent in the literature, the principles derived from QSAR studies of other benzoate ester local anesthetics, such as procaine (B135) and its analogues, are highly relevant. nih.govresearchgate.net These studies have generally shown that:

Lipophilicity: Increased lipophilicity of the aromatic ring often correlates with increased potency, as it enhances the ability of the molecule to partition into the nerve membrane. cambridge.org

Electronic Properties: The electronic nature of substituents on the aromatic ring can influence the pKa of the tertiary amine and the reactivity of the ester bond, thereby affecting both potency and duration of action.

Steric Factors: The size and shape of the molecule, particularly around the ester linkage and the amine group, are critical for fitting into the binding site on the sodium channel.

A hypothetical QSAR study on amylocaine analogues could involve synthesizing a series of compounds with modifications to the benzene (B151609) ring, the aliphatic chain, and the dimethylamino group. The anesthetic activity of these analogues would be measured experimentally, and then a QSAR model would be built using calculated molecular descriptors.

Table 2: Potential Molecular Descriptors for a QSAR Study of Amylocaine Analogues

| Descriptor Class | Example Descriptors | Information Provided |

| Electronic | HOMO/LUMO energies, Atomic charges | Reactivity, ability to form electrostatic interactions. |

| Steric | Molecular volume, Surface area, Molar refractivity | Size and shape of the molecule, how it fits in the receptor. |

| Hydrophobic | LogP, LogD | Ability to cross cell membranes. |

| Topological | Connectivity indices, Shape indices | Molecular branching and overall shape. |

The resulting QSAR equation would provide a quantitative understanding of the structure-activity relationships for this class of local anesthetics and could be used to predict the activity of novel, unsynthesized analogues.

Ethical and Regulatory Considerations in Amylocaine Hydrochloride Research

Adherence to Good Laboratory Practice (GLP) for Non-Clinical Safety Studies

Good Laboratory Practice (GLP) embodies a quality system of management controls for research laboratories and organizations. cfpie.com It dictates the standards for planning, performing, monitoring, recording, reporting, and archiving non-clinical safety studies. cfpie.combiobide.com The primary purpose of GLP is to ensure the quality, validity, and reliability of non-clinical safety data that will be submitted to regulatory agencies for the approval of human clinical trials. allucent.com These regulations were largely established in response to a lack of quality and scientific integrity observed in some toxicology studies in the mid-1970s. allucent.com

The principles of GLP are internationally recognized and have been adopted by organizations such as the Organisation for Economic Co-operation and Development (OECD) to promote widespread compliance. allucent.comeuropa.eu Adherence to GLP is a prerequisite for any candidate medicine to be tested in humans. eupati.eu Before initiating human trials, the safety profile of a compound must be established through animal safety studies conducted under GLP. eupati.eu

Key components of GLP compliance include:

Organization and Personnel: Clearly defined roles and responsibilities, and adequately trained personnel. cfpie.comallucent.com

Facilities and Equipment: Suitable facilities and properly maintained and calibrated equipment. biobide.comallucent.com

Protocols and Standard Operating Procedures (SOPs): A detailed protocol for each study and written SOPs for all routine procedures. allucent.comfda.gov

Test and Control Articles: Proper characterization and handling of the substance being tested.

Quality Assurance Unit: An independent body to monitor the study's conduct, analysis, and reporting to ensure compliance with GLP principles. cfpie.comallucent.com

Records and Reports: Meticulous documentation and archiving of all data and reports. allucent.com

Non-clinical studies conducted under GLP are designed to investigate various aspects of a compound's effects, including systemic toxicology and its impact on reproduction and development. eupati.eu These studies provide crucial information on absorption, distribution, metabolism, and excretion (ADME), which is essential for determining if a candidate compound can proceed to clinical trials and for establishing initial dose levels. eupati.eu While not all non-clinical safety studies are required to be completed before the start of clinical trials (e.g., long-term carcinogenicity studies), a compound must demonstrate an acceptable safety profile in all necessary initial non-clinical toxicology studies. eupati.eu

Frameworks for Safety Assessment in Research and Development

The safety evaluation of a new pharmaceutical compound is a continuous and iterative process that begins early in development and extends into the post-marketing phase. nih.gov Modern safety assessment has shifted from a reactive to a proactive approach, where cross-functional teams work to understand a drug's safety profile from the outset. nih.gov This involves integrating data from multiple sources, including preclinical information, clinical trial data, and real-world evidence. nih.gov

Several frameworks and guidelines exist to guide the safety assessment of new drugs. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has developed a comprehensive set of safety guidelines to identify potential risks such as carcinogenicity, genotoxicity, and reprotoxicity. ich.orgich.org These guidelines provide a standardized approach for conducting non-clinical safety testing to support clinical trials and marketing authorization. tcu.edu.tweuropa.eu

A robust safety assessment framework typically includes:

Hazard Identification: Identifying potential adverse effects through a variety of non-clinical tests. ispe.org

Risk Analysis: Evaluating the likelihood and severity of the identified hazards. ispe.org

Risk Control and Reduction: Implementing strategies to mitigate identified risks. ispe.org

Risk Review: Continuously monitoring and reviewing the safety profile as more data becomes available. ispe.org

This systematic approach helps in building a comprehensive understanding of a compound's benefit-risk profile. nih.gov The process is multidisciplinary, involving experts from various fields to ensure a thorough evaluation from every relevant perspective. nih.gov For novel compounds acting on the central nervous system, like local anesthetics, specific non-clinical studies may be recommended to assess the potential for abuse liability. europa.eu The ultimate goal of these frameworks is to ensure that safe, effective, and high-quality medicines are developed and made available to patients. ich.org Ethical considerations are paramount throughout this process, ensuring that the potential benefits of the research outweigh the risks and that human subjects are protected. nih.govwho.int